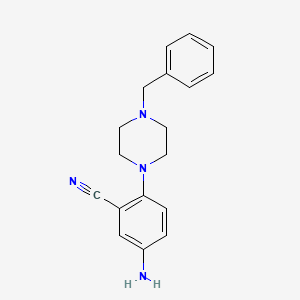

5-氨基-2-(4-苄基哌嗪-1-基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

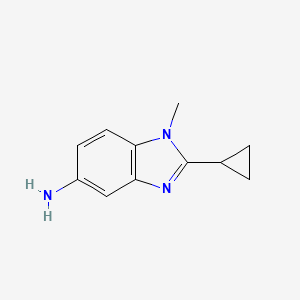

The compound "5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile" is a chemical entity that appears to be related to a class of compounds that have been studied for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structures, and biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic chemical structures such as benzoyl isothiocyanate and p-aminobenzonitrile. For instance, benzamide-based 5-aminopyrazoles are synthesized through a reaction with malononitrile in KOH–EtOH, followed by alkylation and reaction with hydrazine . Similarly, a series of 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles are prepared from p-aminobenzonitrile through a sequence of protection, tetrazole formation, hydrolysis, chlorination, and amination . These methods highlight the versatility of aromatic nitriles as precursors for synthesizing a variety of biologically active compounds.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques such as mass spectroscopy, 1H NMR spectroscopy, infrared spectroscopy (IR), and X-ray analysis . These techniques provide detailed information about the molecular framework and the substitution patterns on the aromatic rings, which are crucial for understanding the chemical behavior and potential interactions of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their reactivity. For example, the reaction of benzoyl isothiocyanate with different nucleophiles leads to the formation of various heterocyclic compounds . The ability to introduce different substituents through alkylation and the use of different amines for amination demonstrates the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile" are not provided, the properties of similar compounds can be inferred. The presence of electron-withdrawing or electron-releasing groups on the aromatic rings can significantly affect the physical properties such as solubility and melting points, as well as chemical properties like reactivity and stability . The substitution at specific positions on the aromatic rings can also influence the biological activity of these compounds, as seen in the allosteric enhancer activity at the A1 adenosine receptor .

科学研究应用

新型合成方法

从(S)-丝氨酸的甲酯出发,展示了一种新颖的4-取代-(1-苄基哌嗪-2-基)甲醇的三步合成方法,展示了5-氨基-2-(4-苄基哌嗪-1-基)苯甲腈衍生物在合成中枢神经系统受体配体方面的潜力。该方法涉及对映异构的噁唑烷衍生物作为关键中间体,突显了该化合物在创造具有潜在药理应用的复杂分子结构方面的多功能性(Beduerftig, Weigl, & Wünsch, 2001)。

在合成杂环化合物中的作用

该化合物作为合成杂环化合物(如2-氨基嘧啶)的基础,旨在优化组胺H4受体配体的效力。这些化合物在动物模型中显示出在抗炎和抗痛觉活性方面的潜力,表明在疼痛和炎症管理中具有治疗应用(Altenbach et al., 2008)。

属性

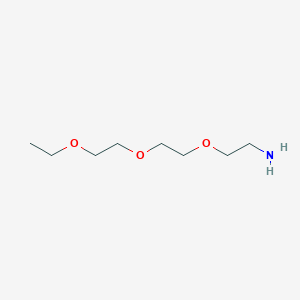

IUPAC Name |

5-amino-2-(4-benzylpiperazin-1-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4/c19-13-16-12-17(20)6-7-18(16)22-10-8-21(9-11-22)14-15-4-2-1-3-5-15/h1-7,12H,8-11,14,20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOFFCGJRYNITR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589877 |

Source

|

| Record name | 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile | |

CAS RN |

952949-59-6 |

Source

|

| Record name | 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。